(2E)-3-(4-methoxyphenyl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-methoxyphenyl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on both the phenyl and quinoline rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A similar chalcone with dichlorophenyl substitution.
(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: A chalcone with a methylphenyl group instead of the quinoline ring.
Uniqueness
(2E)-3-(4-methoxyphenyl)-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one is unique due to the presence of the quinoline ring, which can impart distinct chemical and biological properties compared to other chalcones. The methoxy groups also contribute to its reactivity and potential biological activities.
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H25NO3/c1-16-15-23(2,3)24(21-12-11-19(27-5)14-20(16)21)22(25)13-8-17-6-9-18(26-4)10-7-17/h6-15H,1-5H3/b13-8+ |
InChI Key |
CEBFWURDCICIOR-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)/C=C/C3=CC=C(C=C3)OC)(C)C |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C=CC3=CC=C(C=C3)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.